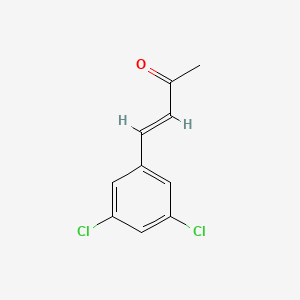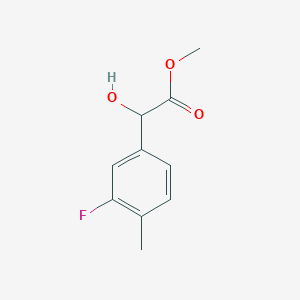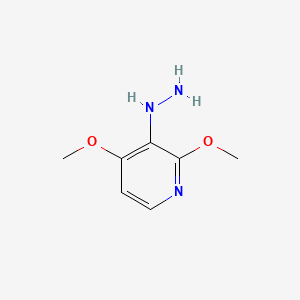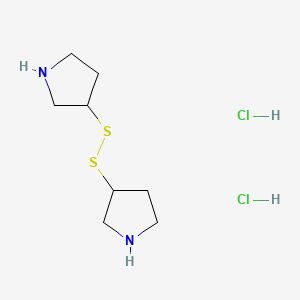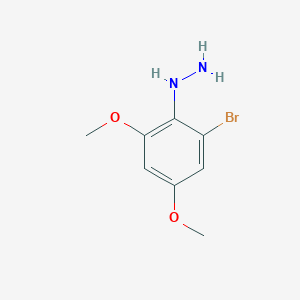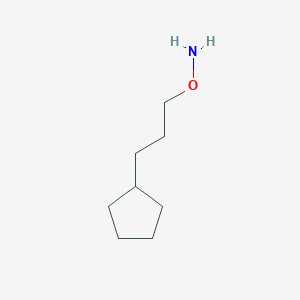![molecular formula C10H8F4O3 B13601108 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound that features a trifluoromethyl group and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the hydroxypropanoic acid moiety.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar fluorinated aromatic ring but different functional groups.
4-(Trifluoromethyl)phenylboronic acid: Similar trifluoromethyl group but different position on the aromatic ring.
Uniqueness
3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its trifluoromethyl group and hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7,15H,4H2,(H,16,17) |
Clave InChI |
BJQOAJKYQDNCBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


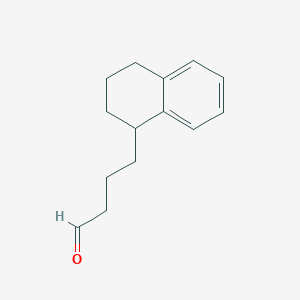

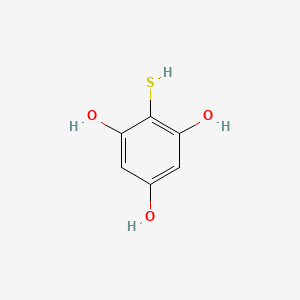
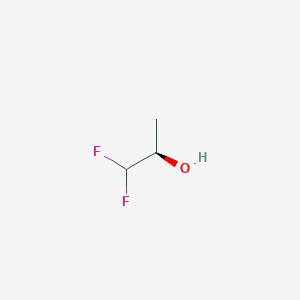
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
